
8-Chloroguanine
Overview
Description
8-Chloroguanine (ClG) is a halogenated DNA lesion predominantly formed during chronic inflammation when hypochlorous acid (HOCl), generated by myeloperoxidase (MPO) in neutrophils, reacts with guanine residues in genomic DNA . This lesion is a key biomarker of inflammation-induced oxidative stress and contributes to carcinogenesis by promoting G→C transversion mutations during DNA replication . Structural studies using human DNA polymerase β (polβ) reveal that ClG adopts both anti- and syn-conformations, enabling mismatches with incoming dGTP (via Hoogsteen pairing) and correct pairing with dCTP (Watson-Crick) .
Preparation Methods
Method Summary:
The most established laboratory method for preparing 8-chloroguanine is the direct chlorination of guanine using sulfur oxychlorides in the presence of chloride ions.
Reaction Scheme:
$$
\text{Guanine} + \text{Sulfur oxychloride} + \text{Chloride ion source} \rightarrow \text{this compound}
$$
- Sulfur oxychlorides: Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), methanesulfonyl chloride (MeSO₃Cl), or p-toluenesulfonyl chloride (TsCl)
- Chloride ion sources: Tetraethylammonium chloride, triethylmethylammonium chloride, diethyldimethylammonium chloride, piperidinium chloride, hydrochloric acid
- Solvents: Acetonitrile, dichloromethane, chloroform, or methanesulfonic acid
- Temperature: 30–100°C (optimal: 50–80°C)
- The chlorinating agent can sometimes serve as the solvent.
Step | Reagent(s) | Solvent | Temp (°C) | Notes |
---|---|---|---|---|
1 | Guanine, SOCl₂, Et₄NCl | Acetonitrile | 50–80 | Stirred under reflux |
2 | Workup | Water, extraction | Room temp | Product isolated by filtration/crystallization |
- The presence of chloride ions is crucial for efficient chlorination and selectivity.
- The reaction can be scaled and adapted for various purine derivatives.
Method Summary:
this compound can also be prepared by reacting guanine with phosphorus oxychloride in the presence of chloride ions, following a similar protocol to the sulfur oxychloride method.
- Phosphorus oxychloride (POCl₃) acts as the chlorinating agent.
- Reaction conditions and workup are analogous to the sulfur oxychloride method.
Method Summary:
A multi-step synthetic approach involves the preparation of 2-amino-6,8-dichloropurine, followed by selective dechlorination or functionalization to yield this compound derivatives.
- Synthesis of 2-amino-6,8-dichloropurine via chlorination of guanine or related purines.
- Subsequent reactions (e.g., hydrogenation, hydrolysis, acetylation) to modify the purine skeleton and isolate this compound or its analogs.
Compound | Yield | m.p. (°C) | Elemental Analysis (C/H/N, %) |
---|---|---|---|
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6,8-dichloropurine | — | 102–103 | C: 43.13; H: 4.48; N: 18.07 |
2-Amino-6,8-dichloro-9-(ethyl-2,2-dicarboethoxybutanoate-4-yl)purine | — | — | C: 44.17; H: 4.58; N: 15.15 |
- These approaches are more commonly used for the synthesis of complex derivatives or labeled compounds.
- Elemental analysis confirms product identity and purity.
Purification and Characterization
- Recrystallization from suitable solvents (e.g., butan-1-ol)
- Filtration and drying under reduced pressure
Property | Value | Method |
---|---|---|
Purity | >95% | HPLC/UV (254 nm) |
UV Absorption | λmax 254 nm, ε 15000 | UV spectroscopy |
Melting Point | 102–103°C (example) | Melting point apparatus |
Summary Table: Preparation Methods for this compound
Method No. | Starting Material | Chlorinating Agent | Chloride Source | Solvent | Temp (°C) | Key Features |
---|---|---|---|---|---|---|
1 | Guanine | SOCl₂, SO₂Cl₂, MeSO₃Cl | Quaternary ammonium salts | Acetonitrile, DCM | 50–80 | High selectivity, scalable |
2 | Guanine | POCl₃ | Quaternary ammonium salts | Acetonitrile, DCM | 50–80 | Alternative to sulfur oxychloride |
3 | 2-Amino-6,8-dichloropurine | — | — | DMF, others | Ambient | For derivatives, multi-step |
4 | Guanine (in vivo) | HOCl (biological) | Endogenous | Aqueous (biological) | 37 | Biomarker studies only |
Chemical Reactions Analysis
Types of Reactions: 8-Chloroguanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives.
Reduction: Reduction reactions can convert this compound back to guanine or other reduced forms.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or hydroxyl groups can react with this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted guanine derivatives .
Scientific Research Applications
8-Chloroguanine has several scientific research applications:
Chemistry: It is used as a model compound to study halogenation reactions and the effects of halogenation on nucleobase properties.
Biology: Researchers investigate its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and inflammation.
Medicine: Studies focus on its potential mutagenic and carcinogenic effects, contributing to our understanding of cancer development.
Industry: It is used in the development of diagnostic tools and assays to detect oxidative DNA damage.
Mechanism of Action
The mechanism by which 8-Chloroguanine exerts its effects involves its incorporation into DNA, where it can form mutagenic base pairs. The chlorine atom at the 8-position alters the hydrogen bonding properties of guanine, leading to mispairing during DNA replication. This can result in G to C transversion mutations, which are significant in the context of mutagenesis and carcinogenesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
8-Oxoguanine (8-oxoG)
- Formation : Generated by reactive oxygen species (ROS), such as hydroxyl radicals, attacking guanine at the C8 position .
- Mutagenicity : Pairs with adenine via Hoogsteen base pairing, leading to G→T transversions. Its replication bypass efficiency is higher than ClG due to favorable λ angles (~55°), closely resembling Watson-Crick geometry .
- Repair Mechanism : Recognized and excised by OGG1 glycosylase, reducing its persistence .
5-Chloro-2′-deoxycytidine (ClC)
- Formation : Produced by HOCl-mediated chlorination of cytosine during inflammation .
- Mutagenicity: Causes genomic instability by weakening ClC:G hydrogen bonding and sterically hindering DNA-enzyme interactions. It also mimics CpG methylation, disrupting epigenetic regulation .
- Repair Mechanism: No specific glycosylases identified, similar to ClG .
5-Chlorouracil (ClU)
- Formation : Derived from uracil chlorination or deamination of ClC .
- Mutagenicity : Exhibits pH-dependent mismatches, particularly ClU:G, which can lead to C→T transitions .
8-Bromoguanine (BrG)
- Formation: Generated by eosinophil peroxidase (EPO) using bromide ions under inflammatory conditions .
- Mutagenicity : Similar to ClG, BrG promotes G→C transversions but with enhanced efficiency in the presence of taurine, a leukocyte metabolite .
Structural and Kinetic Comparison
Table 1: Key Properties of Halogenated DNA Lesions
Mechanistic Insights from Polymerase Studies
- ClG vs. 8-oxoG in polβ :
- ClG forms two hydrogen bonds with dGTP in a syn-conformation, stabilized by water-mediated interactions, whereas 8-oxoG pairs with dATP via a single Hoogsteen bond .
- The elongated C1′–C1′ distance (11.5 Å) and deviant λ angles (29°–65°) in ClG:dGTP reduce replication fidelity compared to 8-oxoG:dATP .
- Metal Cofactor Effects :
- Mn²⁺ increases dGTP insertion efficiency by 32-fold in ClG, highlighting metal-dependent polymerase flexibility .
Biological Activity
8-Chloroguanine (8-Cl-Gua) is a halogenated derivative of guanine that has garnered significant attention in the field of molecular biology due to its role as a DNA lesion and its implications in mutagenesis and carcinogenesis. This article reviews the biological activity of 8-Cl-Gua, including its formation, mechanisms of action, and potential implications in disease processes, particularly cancer.
Formation of this compound
8-Cl-Gua is primarily formed through the reaction of guanine with hypochlorous acid (HOCl), a reactive species produced by myeloperoxidase during inflammation. The reaction can occur both in vitro and in vivo, leading to the incorporation of 8-Cl-Gua into DNA. Studies have shown that HOCl can react with guanine to yield various products, including 8-Cl-Gua, particularly under conditions that mimic oxidative stress or inflammatory responses .
DNA Incorporation and Mutagenesis
The incorporation of 8-Cl-Gua into DNA can lead to mutagenic events during DNA replication. Research indicates that 8-Cl-Gua can form base pairs with incoming nucleotides, facilitating misincorporation events. Specifically, it has been shown that human DNA polymerase β (polβ) can incorporate dGTP opposite 8-Cl-Gua with a reduced efficiency compared to dCTP, suggesting a preference for G to C transversion mutations . The structural basis for this mutagenicity has been elucidated through crystallographic studies, which reveal that 8-Cl-Gua can adopt both anti and syn conformations, influencing its pairing properties during DNA synthesis .
Biological Implications
Promutagenicity and Cancer Risk
The promutagenic nature of 8-Cl-Gua has significant implications for cancer biology. Chronic inflammation, associated with elevated levels of HOCl and subsequent formation of 8-Cl-Gua, is linked to increased cancer risk. Studies have suggested that the presence of this lesion in DNA may contribute to inflammation-induced carcinogenesis by promoting genetic mutations that drive tumorigenesis .
Case Studies
- Inflammation-Induced Carcinogenesis : In a study examining the role of chronic inflammation in cancer development, researchers found that elevated levels of 8-Cl-Gua correlated with increased mutation rates in tissues subjected to inflammatory stress. This study highlighted the potential for 8-Cl-Gua to serve as a biomarker for inflammation-related cancer risk .
- Mutagenicity Assessment : Experimental models using bacterial systems have demonstrated that exposure to compounds generating 8-Cl-Gua leads to increased mutation frequencies. These findings support the hypothesis that 8-Cl-Gua acts as a significant mutagenic agent under physiological conditions where oxidative stress is prevalent .
Table: Summary of Key Findings on this compound
Q & A
Basic Questions
Q. What established analytical methods are recommended for detecting and quantifying 8-Chloroguanine in DNA samples?
To detect this compound, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) due to their high sensitivity for modified nucleobases. For quantification, calibration curves using synthetic this compound standards are essential. These methods were validated in studies demonstrating the lesion's promutagenic effects in inflammatory environments .
Q. What are the primary biological implications of this compound formation in DNA?
this compound acts as a promutagenic lesion , inducing replication errors by destabilizing base-pairing. In vitro studies show it preferentially pairs with adenine instead of cytosine, leading to G→T transversions. This mispairing is exacerbated under oxidative stress, contributing to inflammation-driven mutagenesis .
Q. Which spectroscopic techniques are optimal for characterizing synthetic this compound compounds?
Synthetic this compound should be characterized using ¹H/¹³C NMR (to confirm substitution at the C8 position), high-resolution mass spectrometry (for molecular weight validation), and elemental analysis (to verify purity). X-ray crystallography can further resolve its tautomeric states, which influence base-pairing fidelity .
Advanced Research Questions
Q. How do metal cofactors (e.g., Mg²⁺, Mn²⁺) modulate polymerase bypass efficiency at this compound sites?
Metal ions influence polymerase active-site geometry and catalytic activity. For example, Mn²⁺ increases misincorporation rates by relaxing metal coordination requirements, while Mg²⁺ maintains stricter fidelity. Researchers should perform pre-steady-state kinetic assays with varying metal concentrations to quantify nucleotide incorporation efficiency and error rates. Comparative studies using polymerases like Pol β (repair) versus Pol η (translesion synthesis) can reveal mechanistic divergences .
Q. What experimental strategies resolve discrepancies in reported mutation frequencies of this compound across different model systems?
Contradictions often arise from variations in DNA sequence context , polymerase expression levels , or cellular repair capacity . To address this:
- Standardize lesion placement (e.g., in a defined sequence motif like 5′-CpG-3′).
- Use isogenic cell lines with controlled repair gene knockouts (e.g., OGG1, MUTYH).
- Perform single-molecule sequencing to detect low-frequency mutations masked by bulk assays .
Q. How can researchers design studies to differentiate the mutagenic effects of this compound from coexisting oxidative lesions (e.g., 8-oxoguanine)?
- Synthesize DNA containing site-specific this compound (via phosphoramidite chemistry) to exclude confounding lesions.
- Employ LC-MS/MS with isotopically labeled internal standards to quantify lesion-specific replication products.
- Compare mutation spectra in repair-deficient (e.g., E. coli MutM/MutY⁻) versus wild-type systems to isolate repair pathway effects .
Q. What structural biology approaches elucidate the mechanism of this compound-induced replication errors?
X-ray crystallography or cryo-EM of polymerase-DNA complexes can capture snapshots of nucleotide incorporation. For example, time-resolved crystallography with non-hydrolyzable dNTP analogs reveals how this compound’s altered hydrogen-bonding topology distorts the active site. Pair these with molecular dynamics simulations to model lesion-induced DNA backbone flexibility .
Q. Methodological Guidance Table
Q. Key Literature
Properties
IUPAC Name |
2-amino-8-chloro-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWZXAEOXKNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176531 | |
Record name | Guanine, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-03-5 | |
Record name | Guanine, 8-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanine, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.